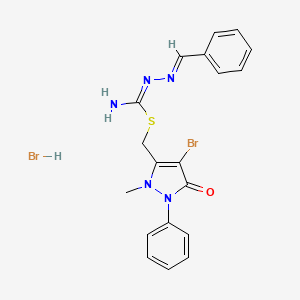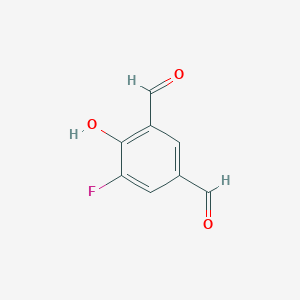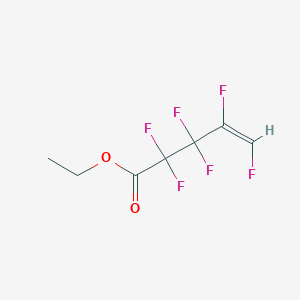![molecular formula C9F18O B6313921 Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97% CAS No. 1274892-00-0](/img/structure/B6313921.png)
Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-(1,1,2-trimethyl)propyl)propen-2-yl ether, often referred to as PF-97, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a low boiling point and a faint odor. PF-97 is composed of two fluorinated hydrocarbons, propylene and ethylene, and is used in a variety of laboratory experiments and research applications. It is highly stable, non-toxic, and non-flammable, making it an ideal choice for use in many scientific research applications.
Aplicaciones Científicas De Investigación
PF-97 has a wide range of applications in the scientific research field. It is often used as a solvent for the synthesis of organic compounds, as a diluent for the synthesis of polymers, and as a medium for the study of chemical reactions. It is also used in the study of biochemistry and physiology, as a medium for cell culture, and for the study of the structure and function of proteins.
Mecanismo De Acción
PF-97 is a fluorinated hydrocarbon that acts as a solvent in scientific research applications. It is highly soluble in water and other solvents, and its low boiling point allows it to easily evaporate, making it an ideal choice for use in laboratory experiments. It has a low vapor pressure, making it suitable for use in closed systems. It is also highly stable, non-toxic, and non-flammable.
Biochemical and Physiological Effects
PF-97 is a highly stable compound with a low boiling point, making it an ideal choice for use in laboratory experiments. It has been shown to be non-toxic and non-flammable, and has been used in the study of biochemistry and physiology. It has been used in cell culture studies to study the structure and function of proteins, as well as in the study of chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PF-97 has several advantages when used in laboratory experiments. It has a low boiling point, making it an ideal choice for use in closed systems. It is highly stable, non-toxic, and non-flammable. It is also highly soluble in water and other solvents, making it suitable for use in a variety of laboratory experiments. However, it has some limitations, such as its low vapor pressure, which can make it difficult to use in open systems.
Direcciones Futuras
PF-97 has a wide range of potential applications in the scientific research field. It could be used in the study of biochemistry and physiology, as a medium for cell culture, and for the study of the structure and function of proteins. It could also be used in the synthesis of organic compounds, as a diluent for the synthesis of polymers, and as a medium for the study of chemical reactions. It could also be used in the development of new drugs and treatments, and in the development of new materials. Additionally, PF-97 could be used in the development of new nanomaterials and nanotechnology.
Métodos De Síntesis
PF-97 is synthesized by the reaction of ethylene and propylene with fluorinated hydrocarbons. The reaction is carried out in a sealed vessel under an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between 100-200°C and pressures between 2-4 bar. The reaction is highly exothermic and can be monitored by a temperature controller. The reaction is typically completed in less than two hours.
Propiedades
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSCKIAOYELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)




![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)